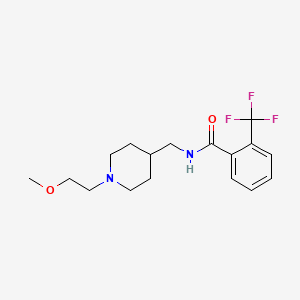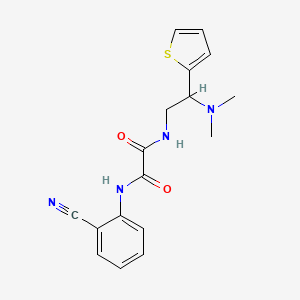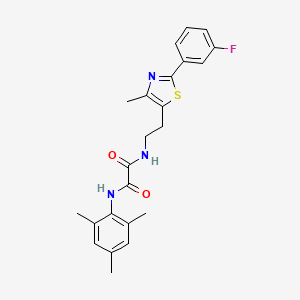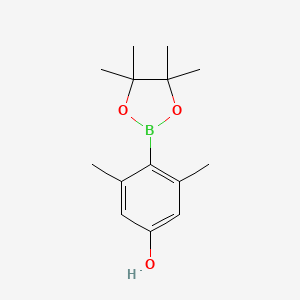
N-(3,5-Dichlorophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3,5-Dichlorophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide” is a complex organic molecule that contains several functional groups and structural motifs that are common in pharmaceutical and agrochemical compounds . These include a trifluoromethyl group, a dichlorophenyl group, a benzyl group, and a pyridine ring .
Molecular Structure Analysis
The compound’s structure is likely to be largely planar due to the conjugated system of double bonds in the pyridine ring and the amide group. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the trifluoromethyl group, the dichlorophenyl group, and the pyridine ring. The trifluoromethyl group is a strong electron-withdrawing group, which could make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes .Applications De Recherche Scientifique
Synthesis and Structure-Activity Relationship (SAR) Studies
Research into the synthesis and SAR of related compounds, such as 5,6-diarylpyridines as human CB1 inverse agonists, reveals the process of creating potent and selective hCB1 inverse agonists. This includes the synthesis of analogs with varying substituents to evaluate their biological activities, highlighting the compound's role in medicinal chemistry research (Meurer et al., 2005).
Coordination Chemistry and Crystal Structures
Investigations into coordination compounds, such as Bis[N-(4-chlorophenyl)pyridine-3-carboxamide]silver(I) nitrate, demonstrate the compound's application in studying molecular geometry, hydrogen bonding, and π–π stacking interactions. This research provides insights into the structural properties of coordination complexes and their potential applications (Shi et al., 2010).
Polymer Science
The synthesis and characterization of new aromatic polyamides containing N,N′-Di(4-n-alkylphenyl)benzodiimide units highlight the compound's relevance in creating materials with enhanced thermal stability and solubility. This research expands our understanding of polymer science and the development of high-performance materials (Choi & Jung, 2004).
Antipathogenic Activity
Studies on the antipathogenic activity of thiourea derivatives, which include substituents similar to the given compound, show significant effects against bacteria known for biofilm formation. This research contributes to the development of new antimicrobial agents with potential antibiofilm properties (Limban et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2F3N2O2/c21-14-8-15(22)10-16(9-14)26-18(28)17-2-1-7-27(19(17)29)11-12-3-5-13(6-4-12)20(23,24)25/h1-10H,11H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNHQLVOKBMUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-1-(4-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2670260.png)
![3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B2670263.png)
![[4-(Trifluoromethyl)oxan-4-yl]methanamine;hydrochloride](/img/structure/B2670264.png)
![(4-chloro-3-nitrophenyl)({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone](/img/structure/B2670265.png)
![2-(benzyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2670266.png)
![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2670267.png)


![[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2670272.png)


![Methyl 6-ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2670280.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2,3-dimethoxybenzoate](/img/structure/B2670283.png)